Cas no 1706438-06-3 (4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione)

4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
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- 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione
- 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-dihydro-pyran-2,6-dione
- 2H-Pyran-2,6(3H)-dione, 4-(1,3-dimethyl-1H-pyrazol-4-yl)dihydro-
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- インチ: 1S/C10H12N2O3/c1-6-8(5-12(2)11-6)7-3-9(13)15-10(14)4-7/h5,7H,3-4H2,1-2H3
- InChIKey: SEVSXTUNKMPUSW-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC(=O)CC(C2=CN(C)N=C2C)C1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 413.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.35±0.10(Predicted)
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869600-10.0g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1869600-1.0g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1869600-5.0g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1869600-5g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1869600-0.05g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1869600-0.1g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1869600-10g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1869600-0.5g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1869600-0.25g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1869600-2.5g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione |
1706438-06-3 | 2.5g |
$2688.0 | 2023-09-18 |
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dioneに関する追加情報
Comprehensive Overview of 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione (CAS No. 1706438-06-3): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione (CAS No. 1706438-06-3) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by a pyrazole ring fused with a dioxane moiety, represents a versatile scaffold for drug discovery and material science. Researchers and industry professionals frequently search for terms like "pyrazole derivatives," "heterocyclic compounds," and "CAS 1706438-06-3 applications" to explore its utility. Below, we delve into its properties, synthesis, and relevance in contemporary research.
The molecular structure of 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione combines a 1,3-dimethylpyrazole unit with a 2,6-dioxane ring, offering a balanced mix of lipophilicity and hydrogen-bonding capacity. This duality makes it a candidate for modulating biological targets, particularly in kinase inhibition and anti-inflammatory pathways. Searches for "pyrazole-based kinase inhibitors" or "dioxane derivatives in drug design" often highlight its role in medicinal chemistry. Recent studies suggest its potential in addressing neurodegenerative diseases and metabolic disorders, aligning with trending topics like "small molecule therapeutics" and "precision medicine."
Synthetic routes to CAS 1706438-06-3 typically involve condensation reactions between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 2,6-dioxane precursors, followed by oxidation. Optimizing yield and purity remains a focus, as reflected in queries such as "synthesis of pyrazole-dioxane hybrids" or "scalable production of 1706438-06-3." Green chemistry principles are increasingly applied to reduce waste, resonating with searches for "sustainable synthesis methods."
Beyond pharmaceuticals, 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione finds niche applications in material science, particularly in polymer crosslinking and coordination chemistry. Its ability to chelate metal ions sparks interest in "metal-organic frameworks (MOFs)" and "catalysis," topics frequently explored in academic and industrial forums. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, a hot topic in "targeted drug delivery" discussions.
Analytical characterization of this compound relies on techniques like NMR, HPLC, and mass spectrometry, with researchers often searching for "analytical methods for heterocycles." Regulatory compliance, such as REACH and ICH guidelines, is another critical area, as evidenced by queries like "CAS 1706438-06-3 safety data."
In conclusion, 4-(1,3-dimethyl-1H-pyrazol-4-yl)oxane-2,6-dione exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted applications—from drug discovery to advanced materials—ensure its continued relevance in scientific and industrial communities. As interest grows in "structure-activity relationships (SAR)" and "fragment-based drug design," this compound is poised to remain a focal point of cutting-edge research.
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